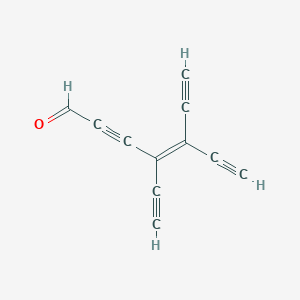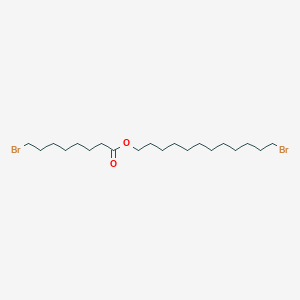
N-Phenyl-7-(2-sulfanylacetamido)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-7-(2-sulfanylacetamido)heptanamide is an organic compound that belongs to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a phenyl group, a heptanamide chain, and a sulfanylacetamido group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2-sulfanylacetamido)heptanamide typically involves the reaction of heptanoic acid with an amine to form the heptanamide backbone. The phenyl group is introduced through a substitution reaction, while the sulfanylacetamido group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of a catalyst, such as a palladium complex, and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-7-(2-sulfanylacetamido)heptanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-Phenyl-7-(2-sulfanylacetamido)heptanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Phenyl-7-(2-sulfanylacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The sulfanyl group is particularly important for its reactivity and ability to form covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanamide: A simpler fatty amide without the phenyl and sulfanylacetamido groups.
N-Phenylacetamide: Contains a phenyl group but lacks the heptanamide chain and sulfanyl group.
Sulfanylacetamide: Contains the sulfanyl group but lacks the phenyl and heptanamide components.
Uniqueness
N-Phenyl-7-(2-sulfanylacetamido)heptanamide is unique due to the combination of its phenyl, heptanamide, and sulfanylacetamido groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
824970-13-0 |
|---|---|
Formule moléculaire |
C15H22N2O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-phenyl-7-[(2-sulfanylacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(17-13-8-4-3-5-9-13)10-6-1-2-7-11-16-15(19)12-20/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) |
Clé InChI |
AYGRCXPEUITUKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)





![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)



![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)

